
Glycoprotein IIb Fragment (300-312)
Vue d'ensemble
Description
Glycoprotein IIb Fragment (300-312) is a synthetic peptide corresponding to residues 300–312 of the human platelet membrane glycoprotein IIb (GPIIb) subunit. GPIIb forms a heterodimeric complex with GPIIIa, constituting the integrin receptor αIIbβ3, which is critical for platelet aggregation via binding to fibrinogen and other adhesive proteins containing the Arg-Gly-Asp (RGD) motif . This fragment retains structural and functional relevance in studies of receptor-ligand interactions, particularly in elucidating the RGD-binding domain of GPIIb/IIIa. Proteolytic digestion experiments have shown that fragments of GPIIb/IIIa, including a 55-kDa GPIIb-derived polypeptide, maintain RGD-binding activity and heterodimer stability in the presence of divalent cations . The fragment’s molecular weight is 1319.49 Da (C₅₇H₉₄N₁₈O₁₈), and it is commercially available as a research tool for biochemical assays .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of Glycoprotein IIb Fragment (300-312) predominantly employs Fmoc (fluorenylmethyloxycarbonyl)-based SPPS , the gold standard for peptide production . This method involves sequential coupling of amino acids to a resin-bound growing chain, followed by deprotection and cleavage. Key advantages include high yield, scalability, and compatibility with automation. Resins such as Rink amide MBHA or Wang resin are selected based on the desired C-terminal modification (e.g., amidation or free acid) .
Resin Activation and Initial Loading
The process begins with swelling the resin in dimethylformamide (DMF) , followed by Fmoc removal using 20% piperidine in DMF . The first amino acid (C-terminal leucine) is activated with coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA) . Coupling efficiency is monitored via Kaiser tests or spectrophotometric methods.
Fmoc Deprotection and Amino Acid Coupling Cycles
Each coupling cycle involves:
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Deprotection : Removal of the Fmoc group using piperidine to expose the α-amine.
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Activation : Mixing the incoming Fmoc-amino acid with HATU/HBTU and DIPEA.
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Coupling : Reaction for 30–60 minutes under nitrogen atmosphere.
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Capping : Acetylation of unreacted amines with acetic anhydride to prevent deletion sequences .
For challenging residues (e.g., aspartic acid at positions 2 and 6), pseudoproline dipeptides or backbone protection strategies are employed to minimize aggregation .
Amino Acid Sequence and Protecting Group Strategy
The selection of side-chain protecting groups is critical to prevent undesired reactions during synthesis. Table 1 outlines the protecting groups used for Glycoprotein IIb Fragment (300-312):
Table 1: Protecting Groups for Glycoprotein IIb Fragment (300-312)
Position | Amino Acid | Protecting Group | Function |
---|---|---|---|
1 | Gly | None | N-terminal Fmoc |
2 | Asp | OtBu | Prevents β-sheet formation |
4 | Arg | Pbf | Reduces side-chain reactivity |
5 | His | Trt | Avoids imidazole ring oxidation |
10 | Val | None | — |
13 | Leu | Wang resin | C-terminal attachment |
Source: Adapted from Fmoc SPPS protocols
Cleavage and Global Deprotection
After chain assembly, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water , and 2.5% triisopropylsilane (TIPS) for 2–4 hours . This step removes side-chain protecting groups and releases the peptide into solution. TFA’s impact on cell cultures and structural studies necessitates subsequent removal via lyophilization or cold ether precipitation .
Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptides are purified using C18 columns with gradients of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) . For Glycoprotein IIb Fragment (300-312), a gradient of 10–40% solvent B over 60 minutes achieves >97% purity . Figure 1 illustrates a typical HPLC chromatogram, showing baseline separation of the target peptide from deletion sequences and truncated byproducts.
Quality Control and Analytical Characterization
Mass spectrometry (MS) confirms the molecular weight (observed: 1319.48 Da , theoretical: 1319.46 Da ) . Analytical HPLC assesses purity, while circular dichroism (CD) evaluates secondary structure in solution. Batch-to-batch variability is minimized using standardized coupling protocols and real-time monitoring .
Industrial-Scale Synthesis and Cost Considerations
Large-scale production (e.g., multi-kilogram batches ) employs continuous-flow SPPS systems to reduce solvent use and cycle times . The cost per amino acid for commercial synthesis starts at $3.20 , with modifications (e.g., TFA removal) increasing expenses by 15–20% .
Challenges and Optimization Strategies
Common issues include:
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Aggregation during synthesis : Addressed by incorporating 2,2,2-trifluoroethanol (TFE) in coupling mixtures.
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Racemization : Minimized using low-temperature coupling (-20°C) for histidine and aspartic acid residues.
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Truncated sequences : Reduced via double couplings for sterically hindered residues (e.g., leucine at positions 7 and 8) .
Analyse Des Réactions Chimiques
Types of Reactions: Glycoprotein IIb Fragment (300-312) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups during SPPS.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Cleavage: The final peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Major Products: The primary product of these reactions is the Glycoprotein IIb Fragment (300-312) peptide itself. By-products may include truncated or misfolded peptides, which are typically removed during purification.
Applications De Recherche Scientifique
Mécanisme D'action
Glycoprotein IIb Fragment (300-312) exerts its effects by inhibiting the interaction between glycoprotein IIb/IIIa and adhesive ligands such as fibrinogen, fibronectin, vitronectin, and von Willebrand factor. This inhibition prevents platelet aggregation and adhesion, thereby reducing the formation of thrombi . The molecular targets involved include the glycoprotein IIb/IIIa receptor complex on the platelet surface .
Comparaison Avec Des Composés Similaires
Structural and Functional Overview
Glycoprotein IIb Fragment (300-312) is distinct from therapeutic GPIIb/IIIa inhibitors and other fibrinogen-derived peptides. Below is a comparative analysis:
Table 1: Comparative Analysis of Glycoprotein IIb Fragment (300-312) and Related Compounds
Key Differences
Structural Classification
- Glycoprotein IIb Fragment (300-312): A receptor-derived peptide fragment used to map binding domains of GPIIb/IIIa. Unlike fibrinogen-derived peptides (e.g., H12), it originates from the integrin receptor itself .
- Therapeutic Inhibitors (Abciximab, Tirofiban, Eptifibatide): These mimic fibrinogen’s RGD/KGD motifs to competitively block the receptor’s ligand-binding site .
Mechanism
- The fragment is used to study receptor-ligand binding mechanics , whereas inhibitors like tirofiban and eptifibatide act as antagonists to prevent platelet aggregation .
- Abciximab, an antibody fragment, has a longer duration of action due to high receptor affinity, while small-molecule inhibitors (tirofiban, eptifibatide) are reversible .
Research Findings
- Binding Studies: The 55-kDa GPIIb fragment (residues 1–442) forms a heterodimer with the 85-kDa GPIIIa fragment, retaining RGD-dependent fibrinogen binding in vitro .
- Therapeutic Efficacy: Tirofiban reduced decompression sickness in rats by inhibiting platelet-leukocyte crosstalk, highlighting the broader anti-inflammatory effects of GPIIb/IIIa blockade .
- Structural Insights: Synthetic peptides like H12 (from fibrinogen) and GPIIb Fragment (300-312) have been critical in identifying the RGD-binding pocket’s topology .
Activité Biologique
Glycoprotein IIb (GPIIb), part of the GPIIb/IIIa complex, plays a crucial role in platelet aggregation and hemostasis. The fragment encompassing residues 300-312 of GPIIb has been identified as significant for various biological activities, particularly in its interactions with ligands and its role in platelet function. This article explores the biological activity of the GPIIb fragment (300-312), including its structure, binding properties, inhibitory effects on platelet aggregation, and implications for therapeutic applications.
Structure and Composition
The Glycoprotein IIb Fragment (300-312) has the following sequence:
- Sequence : Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu
- Molecular Formula : C57H94N18O18
- Molecular Weight : 1319.49 Da
- Purity : Greater than 95% .
Ligand Binding and Inhibition of Platelet Aggregation
Research indicates that the GPIIb fragment (300-312) is integral to the binding of fibrinogen (Fg) and other adhesive ligands such as vitronectin (Vn) and fibronectin (Fn). The peptide has demonstrated potent inhibitory effects on platelet aggregation, which is critical in preventing thrombus formation during pathological conditions such as cardiovascular diseases.
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Binding Studies :
- The fragment has been shown to bind to Fg and Vn, inhibiting their interaction with activated platelets. This binding is essential for normal platelet function and hemostasis .
- Antibodies targeting this specific peptide have been developed, which inhibit clot retraction and adhesion of activated platelets to multiple ligands .
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Inhibition Mechanism :
- The antibodies against GPIIb (300-312) effectively block the binding sites on GPIIb, preventing platelet aggregation by inhibiting the interaction with Fg and other ligands .
- This inhibition is particularly relevant in conditions like immune thrombocytopenic purpura (ITP), where autoreactive T cells target GPIIb/IIIa complexes, leading to reduced platelet counts .
Case Studies
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Immune Thrombocytopenic Purpura (ITP) :
- A study involving T cells from patients with ITP showed that these cells proliferated in response to recombinant GPIIb fragments, including 300-312. This response was not observed in healthy donors, indicating a specific immune reaction associated with this fragment .
- The study highlighted that T-cell reactivities to GPIIb fragments could promote the production of anti-GPIIb antibodies capable of binding to normal platelets, further implicating the biological activity of this fragment in autoimmune conditions .
- Therapeutic Implications :
Research Findings Summary
Study Focus | Key Findings |
---|---|
Ligand Binding | GPIIb (300-312) binds to Fg and Vn; inhibits platelet aggregation. |
Immune Response | Autoreactive T cells in ITP patients respond to GPIIb fragments; promotes anti-GPIIb antibody production. |
Therapeutic Potential | Fragment may serve as an antithrombotic agent by blocking ligand interactions. |
Q & A
Basic Research Questions
Q. What is the functional role of Glycoprotein IIb Fragment (300-312) in platelet aggregation, and how can its activity be experimentally validated?
- Methodological Answer : The fragment is part of the GP IIb/IIIa receptor, critical for fibrinogen binding during platelet aggregation. To validate its role:
- Use flow cytometry to measure receptor activation by labeling platelets with fluorescent antibodies (e.g., PAC-1 for active GP IIb/IIIa) under thrombin stimulation .
- Employ surface plasmon resonance (SPR) to quantify binding kinetics between the fragment and fibrinogen, using immobilized recombinant GP IIb/IIIa receptors .
- Validate specificity via competitive inhibition assays with synthetic peptides (e.g., eptifibatide) and monitor aggregation suppression using light transmission aggregometry .
Q. How can researchers determine the structural conformation of Glycoprotein IIb Fragment (300-312) in solution?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the fragment with GP IIIa domains and resolve atomic-level interactions (e.g., PDB entries 4FRA, 4FRB) .
- Nuclear magnetic resonance (NMR) : Use 2D - HSQC spectra to analyze backbone dynamics in aqueous buffers .
- Mass spectrometry (MS) : Perform hydrogen-deuterium exchange (HDX-MS) to map solvent-accessible regions and conformational changes upon ligand binding .
Advanced Research Questions
Q. How should researchers address contradictory data on the binding affinity of Glycoprotein IIb Fragment (300-312) across different studies?
- Methodological Answer : Discrepancies often arise from experimental variables:
- Buffer conditions : Test ionic strength (e.g., 150 mM NaCl vs. physiological 100–120 mM) and pH (6.8–7.4) to assess sensitivity .
- Receptor source : Compare recombinant human GP IIb/IIIa expressed in CHO cells vs. platelet-derived receptors to isolate glycosylation effects .
- Assay design : Validate SPR and ELISA results with orthogonal methods like isothermal titration calorimetry (ITC) to rule out artifact-driven binding .
Q. What strategies are effective for integrating Glycoprotein IIb Fragment (300-312) into rational drug design for antiplatelet therapies?
- Methodological Answer :
- Molecular docking : Screen fragment derivatives (e.g., cyclic RGD peptides) against GP IIb/IIIa crystal structures using AutoDock Vina or Schrödinger Suite .
- In vitro platelet inhibition : Rank candidate compounds via dose-response assays (IC) in platelet-rich plasma under shear stress (e.g., 1500 s) .
- In silico mutagenesis : Identify critical residues (e.g., Arg) using alanine scanning and free-energy perturbation (FEP) simulations .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic and pharmacodynamic effects of Glycoprotein IIb Fragment (300-312)-based inhibitors?
- Methodological Answer :
- Animal models : Administer radiolabeled inhibitors (e.g., eptifibatide) in murine thrombosis models and track biodistribution via SPECT/CT imaging .
- Pharmacodynamic endpoints : Measure bleeding time (template method) and platelet inhibition (%) using thromboelastography (TEG) .
- Metabolic stability : Perform liver microsome assays (human/rat) to predict clearance rates and optimize dosing regimens .
Q. What are the key challenges in synthesizing and purifying Glycoprotein IIb Fragment (300-312) for functional studies?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) : Optimize coupling efficiency for arginine-rich regions (residues 306–310) using HBTU/HOBt activation and double couplings .
- Purity validation : Use reversed-phase HPLC (C18 column, 0.1% TFA gradient) and MALDI-TOF MS to confirm >95% purity and correct mass (MW: 1319.49 Da) .
- Solubility enhancement : Screen buffers (e.g., 20 mM citrate, pH 5.0) or additives (e.g., 5% DMSO) to prevent aggregation during storage .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H94N18O18/c1-27(2)16-34(49(85)70-35(17-28(3)4)52(88)74-46(30(7)8)54(90)64-24-42(77)66-31(9)55(91)75-15-11-13-40(75)53(89)73-39(56(92)93)18-29(5)6)69-51(87)38(21-45(81)82)72-50(86)36(19-32-23-61-26-65-32)71-48(84)33(12-10-14-62-57(59)60)67-43(78)25-63-47(83)37(20-44(79)80)68-41(76)22-58/h23,26-31,33-40,46H,10-22,24-25,58H2,1-9H3,(H,61,65)(H,63,83)(H,64,90)(H,66,77)(H,67,78)(H,68,76)(H,69,87)(H,70,85)(H,71,84)(H,72,86)(H,73,89)(H,74,88)(H,79,80)(H,81,82)(H,92,93)(H4,59,60,62)/t31-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXVRZSKJITZRV-MEUOEAALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94N18O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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